molecular formula C15H14ClNO3S B5749158 N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide

Cat. No.: B5749158
M. Wt: 323.8 g/mol
InChI Key: CHWRYUOMIVSJFC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The sulfonyl group is known to play a crucial role in its activity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide
  • N-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)acetamide
  • N-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)acetamide

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-11-3-7-14(8-4-11)17(12(2)18)21(19,20)15-9-5-13(16)6-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRYUOMIVSJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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